molecular formula C14H21ClO3S B13635861 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride

2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride

Cat. No.: B13635861
M. Wt: 304.8 g/mol
InChI Key: QXCRGWJMMGFOBP-UHFFFAOYSA-N
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Description

2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are widely used in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters. The presence of a benzyloxy group and an ethyl group attached to the butane backbone makes this compound unique in its structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride typically involves the reaction of 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonic acid+SOCl22-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride+SO2+HCl\text{2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonic acid+SOCl2​→2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants and products. The use of thionyl chloride in excess ensures the complete conversion of the sulfonic acid to the sulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.

    Reduction: The compound can be reduced to the corresponding sulfonic acid using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Although less common, the benzyloxy group can undergo oxidation to form benzaldehyde derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by reduction.

Scientific Research Applications

2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonamide or sulfonate ester bonds. The benzyloxy group can also participate in reactions, such as oxidation, to form benzaldehyde derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Benzyloxy)methyl)-2-methylpropane-1-sulfonyl chloride
  • 2-((Benzyloxy)methyl)-2-ethylpropane-1-sulfonyl chloride
  • 2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonic acid

Uniqueness

2-((Benzyloxy)methyl)-2-ethylbutane-1-sulfonyl chloride is unique due to the presence of both a benzyloxy group and an ethyl group attached to the butane backbone. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C14H21ClO3S

Molecular Weight

304.8 g/mol

IUPAC Name

2-ethyl-2-(phenylmethoxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C14H21ClO3S/c1-3-14(4-2,12-19(15,16)17)11-18-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3

InChI Key

QXCRGWJMMGFOBP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(COCC1=CC=CC=C1)CS(=O)(=O)Cl

Origin of Product

United States

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